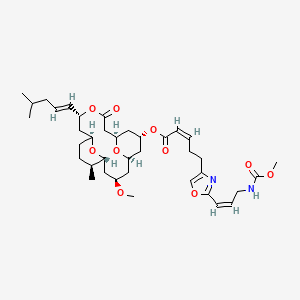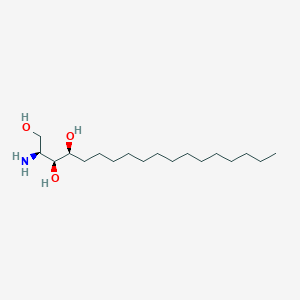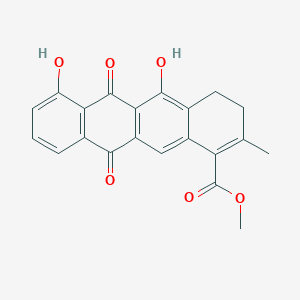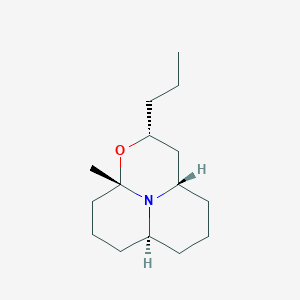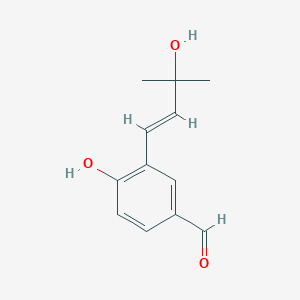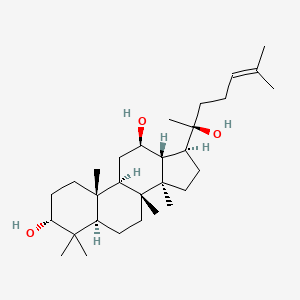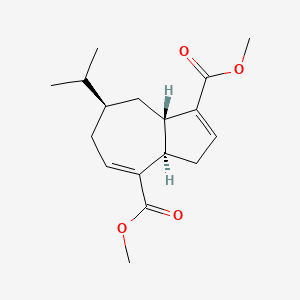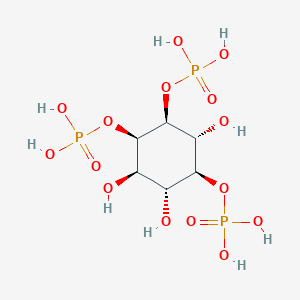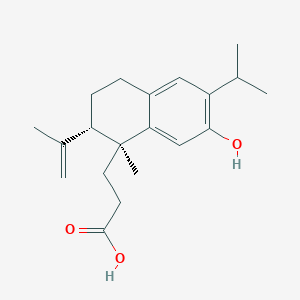![molecular formula C11H17N3O8 B1254102 (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254102.png)
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol is a naturally occurring analog of tetrodotoxin, a potent neurotoxin primarily found in pufferfish. Tetrodotoxin and its analogs, including this compound, are known for their ability to block voltage-gated sodium channels, which are essential for nerve signal transmission. This property makes them valuable tools in neurophysiological research and potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol involves several complex steps. One of the key methods includes the use of furfuryl alcohol as a starting material. The process involves a stereoselective Diels-Alder reaction to assemble the cyclohexane skeleton, followed by a series of functional group interconversions on highly oxygenated cyclohexane frameworks. Key steps include chemoselective cyclic anhydride opening, decarboxylative hydroxylation, and an innovative samarium(II) iodide-mediated concurrent fragmentation .
Industrial Production Methods: Industrial production of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[73117,11Most production methods are still in the research and development phase, focusing on optimizing yield and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[73117,1101,6]tetradec-3-ene-5,9,12,13,14-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Reduction: Samarium(II) iodide-mediated reduction is employed to achieve specific structural modifications.
Major Products: The major products formed from these reactions include various analogs of tetrodotoxin, such as 4,9-anhydrotetrodotoxin and 5,6,11-trideoxytetrodotoxin .
Scientific Research Applications
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol has several scientific research applications:
Mechanism of Action
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. This binding temporarily disables the function of the ion channel, preventing sodium ions from entering the nerve cell and thereby blocking nerve signal transmission. This mechanism is similar to that of tetrodotoxin and other related compounds .
Comparison with Similar Compounds
Tetrodotoxin: The parent compound, known for its potent neurotoxic effects.
4,9-Anhydrotetrodotoxin: Another analog with similar properties but different structural features.
5,6,11-Trideoxytetrodotoxin: A less toxic analog with modifications in the oxygenated cyclohexane framework.
Uniqueness of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol: this compound is unique due to its specific stereochemistry and the presence of an epimeric center that distinguishes it from tetrodotoxin. This unique structure contributes to its distinct binding properties and biological effects .
Properties
Molecular Formula |
C11H17N3O8 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4+,5+,6-,7-,9-,10+,11-/m0/s1 |
InChI Key |
CFMYXEVWODSLAX-VWGYZURJSA-N |
Isomeric SMILES |
C([C@@]1([C@H]2[C@H]3[C@@H](N=C(N[C@@]34[C@H]([C@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O |
Canonical SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Synonyms |
4-epitetrodotoxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


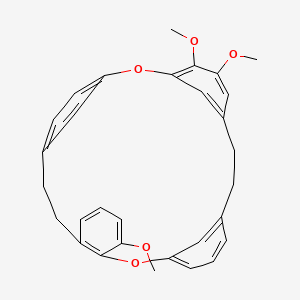
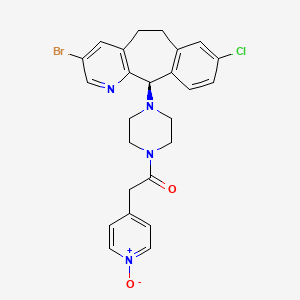

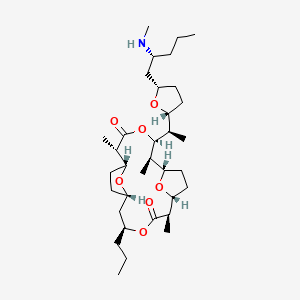
![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)
